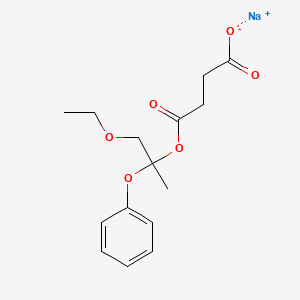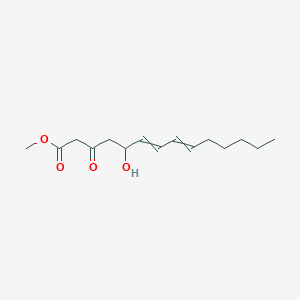![molecular formula C22H29AsGe B14502470 Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane CAS No. 63451-88-7](/img/structure/B14502470.png)
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane is a complex organometallic compound that features a unique combination of arsenic, germanium, and aromatic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane typically involves the reaction of 2-methylphenyl lithium with triethylgermylacetylene, followed by the introduction of arsenic trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of arsenic and germanium.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Arsenic and germanium oxides.
Reduction: Lower oxidation state arsenic and germanium compounds.
Substitution: Brominated or nitrated aromatic rings.
科学的研究の応用
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds.
Biology: Potential use in studying the interactions of organometallic compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用機序
The mechanism of action of Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane involves its interaction with molecular targets through its organometallic framework. The compound can coordinate with various substrates, facilitating reactions through its germanium and arsenic centers. The pathways involved include electron transfer and coordination chemistry, which enable the compound to act as a catalyst or reactant in various chemical processes.
類似化合物との比較
Similar Compounds
- Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane
- Bis(4-methylphenyl)[(triethylgermyl)ethynyl]arsane
- Bis(2-ethylhexyl) phthalate
Uniqueness
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane is unique due to the presence of both germanium and arsenic in its structure, which imparts distinct chemical properties
特性
CAS番号 |
63451-88-7 |
|---|---|
分子式 |
C22H29AsGe |
分子量 |
441.0 g/mol |
IUPAC名 |
bis(2-methylphenyl)-(2-triethylgermylethynyl)arsane |
InChI |
InChI=1S/C22H29AsGe/c1-6-24(7-2,8-3)18-17-23(21-15-11-9-13-19(21)4)22-16-12-10-14-20(22)5/h9-16H,6-8H2,1-5H3 |
InChIキー |
LOPQHSGNGXWLKX-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C#C[As](C1=CC=CC=C1C)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)

![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)

![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)
![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)

![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)
![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)

